molecular formula C19H23ClN4O2S B11197476 N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11197476
M. Wt: 406.9 g/mol
InChI Key: GSPACKBFOVTXTJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a chloro-methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chloro-methoxyphenyl intermediate, followed by the introduction of the piperidinyl-pyrimidinyl group through nucleophilic substitution or coupling reactions. The final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions, such as using thiol reagents and acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C19H23ClN4O2S/c1-13-5-7-24(8-6-13)17-10-19(22-12-21-17)27-11-18(25)23-15-9-14(20)3-4-16(15)26-2/h3-4,9-10,12-13H,5-8,11H2,1-2H3,(H,23,25)

InChI Key

GSPACKBFOVTXTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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